N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide
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Overview
Description
N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide involves several steps. One common method includes the radical bromination of a precursor compound followed by a series of reactions to introduce the furan rings and the hydroxypropyl group . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide can be compared with other furan derivatives such as:
2-furoic acid: Known for its antimicrobial properties.
Furfuryl alcohol: Used in the synthesis of resins and as a solvent.
Furan-2-carboxylic acid: Another furan derivative with diverse applications in chemistry and biology.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-9(10-3-1-7-16-10)5-6-13-12(15)11-4-2-8-17-11/h1-4,7-9,14H,5-6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUNKDPYMQKHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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